3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS3/c15-10-5-3-9(4-6-10)8-22-14-19-18-13(23-14)17-12(20)16-11-2-1-7-21-11/h1-7H,8H2,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYRJCCCZIDVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea typically involves multiple steps. One common route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while reduction of a nitro group would yield amines.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds containing thiadiazole, thiazole, thiophene, and urea moieties:
Scientific Research Applications
Urea derivatives carrying a thiophenylthiazole moiety have shown potential in antitubercular activities . These derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv . Some derivatives demonstrated outstanding biological profiles and low cytotoxicities, and were tested on drug-resistant clinical isolates carrying katG and inhA mutations . The compounds were also screened for their enoyl acyl carrier protein reductase (InhA) inhibitory potentials .
The design approach involved combining thiophene and thiazole rings, as well as urea functionality in the same molecules . The synthesized compounds were screened for antitubercular activities and evaluated for InhA inhibition capacities . The urea functionality plays a key role in the interactions with the InhA enzyme . The urea carbonyl forms a hydrogen bond with Tyr158, and one of the NH groups interacted with the ribose group of the cofactor (NAD301) through an additional hydrogen bond . Both thiazole and thiophene rings are engaged in hydrophobic contacts with multiple amino acid residues constituting the lipophilic pocket of the binding site .
Research has also focused on hybrid compounds comprising thiourea and 1,3,4-thiadiazole motifs for their potential in treating multi-drug resistant tuberculosis . Three compounds showed promising activity against Mycobacterium tuberculosis strain H 37Rv . Molecular docking studies with the enoyl acyl carrier protein reductase (InhA) of M. tuberculosis were performed, and the compounds were found to have good docking scores .
Mechanism of Action
The mechanism of action of 3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key structural analogs (Table 1) highlight how substituent variations impact properties:
- Thiophene vs.
- Sulfanyl Linkers : The [(4-chlorophenyl)methyl]sulfanyl group provides a balance of lipophilicity and steric accessibility, contrasting with bulkier benzylsulfanylmethyl () or rigid styryl groups () .
Physicochemical Properties
- Melting Points : Analogs with extended conjugation (e.g., compound 60, 291–293°C) exhibit higher melting points than less planar derivatives (e.g., compound 59, 251–254°C) . The target compound’s planarity, influenced by thiophene and chlorophenyl groups, may result in a melting point >250°C.
- Solubility : Styryl-substituted analogs () form intermolecular hydrogen bonds (N–H⋯N, C–H⋯O), reducing aqueous solubility . The target’s sulfanyl linker may improve solubility compared to purely aromatic substituents.
Biological Activity
The compound 3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea is a member of the thiadiazole and urea family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial agent, urease inhibitor, and anticancer compound.
Structure and Properties
The compound consists of a thiadiazole ring fused with a urea moiety and a thiophene group. The presence of sulfur in the thiadiazole structure enhances lipophilicity, allowing better cellular penetration and interaction with biological targets.
Antimicrobial Activity
Thiadiazole derivatives have been widely studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, studies indicate that derivatives containing the thiadiazole moiety exhibit significant antibacterial effects due to their ability to disrupt bacterial cell walls and inhibit essential enzymes .
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of this enzyme is crucial for treating conditions like urinary tract infections and certain types of kidney stones. Research has demonstrated that compounds similar to This compound exhibit potent urease inhibitory activity. For example, a related thiadiazole derivative showed an IC50 value of 0.87 µM, indicating strong inhibition compared to standard controls .
Anticancer Activity
The anticancer potential of thiadiazole-based compounds has been explored extensively. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways such as PI3K/mTOR . In vitro studies have shown that derivatives can effectively reduce cell viability in breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
Case Studies
-
Urease Inhibition Study
A recent study synthesized a series of thiadiazole derivatives, including the target compound, and evaluated their urease inhibitory activities against Jack bean urease. The results indicated that structural modifications significantly impacted inhibitory potency, with some derivatives achieving IC50 values significantly lower than that of thiourea . -
Anticancer Evaluation
Another study focused on the cytotoxic effects of thiadiazole derivatives on cancer cell lines. The compounds were evaluated using MTT assays, revealing that certain substitutions on the thiadiazole ring enhanced anticancer activity against MCF-7 cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of specific substituents on the thiadiazole ring can enhance or diminish activity against targeted enzymes or cells. For example, fluorinated derivatives demonstrated improved urease inhibition compared to their non-fluorinated counterparts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea, and how can reaction conditions be optimized for academic-scale production?
- Methodology : The synthesis typically involves coupling a substituted isocyanate with a thiadiazole-containing amine. For example, react 4-chlorobenzyl thiol with 5-amino-1,3,4-thiadiazole derivatives under reflux in inert solvents (e.g., dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of isocyanate to amine) and monitoring reaction progress via TLC or HPLC .
- Key Considerations : Use high-purity reagents to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodology :
- NMR : Confirm substituent positions via - and -NMR. For example, the thiophen-2-yl urea proton appears as a singlet at δ ~10.5 ppm, while aromatic protons show splitting patterns consistent with substitution .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity. Retention times can be compared against synthetic intermediates .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] peaks matching the molecular formula (e.g., m/z 436.5 for CHClNOS) .
Q. What in vitro screening strategies are appropriate for preliminary biological activity assessment of this compound?
- Methodology : Screen against cancer cell lines (e.g., NCI-60 panel) using MTT assays at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., doxorubicin) and measure IC values. Parallel testing in non-cancerous cell lines (e.g., HEK293) assesses selectivity .
- Data Interpretation : Activity discrepancies across cell lines may arise from differences in membrane permeability or metabolic activation. Validate results with dose-response curves and triplicate experiments .
Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to target proteins?
- Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of enzymes (e.g., tyrosine kinases or tubulin). Parameterize the thiadiazole and urea moieties for hydrogen bonding and π-π stacking interactions. Validate predictions with experimental IC correlations .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this urea-thiadiazole derivative, and how can software tools like SHELX improve refinement accuracy?
- Challenges : Low crystal quality due to flexible thiophen-2-yl substituents and solvent inclusion. Twinning or disordered solvent molecules may complicate data collection.
- Solutions : Use SHELXL for refinement with TWIN/BASF commands to model twinning. Apply restraints to urea bond geometries (C–N distances ~1.33 Å) and anisotropic displacement parameters for sulfur atoms .
Q. How can structure-activity relationship (SAR) studies guide the modification of the 4-chlorophenyl or thiophen-2-yl groups to enhance bioactivity?
- Methodology :
- Substitution : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
- Heterocycle Replacement : Substitute thiophene with furan or pyridine to alter steric and electronic profiles.
- SAR Validation : Compare IC values across derivatives and analyze trends using QSAR models .
Q. What experimental strategies address stability issues (e.g., hydrolysis or oxidation) of this compound under physiological conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., urea cleavage products).
- Protection Strategies : Introduce steric hindrance (e.g., methyl groups) near the urea moiety or formulate with cyclodextrins to enhance solubility and stability .
Q. How can researchers resolve contradictions in biological activity data observed across different cell lines or assay conditions?
- Methodology :
- Assay Standardization : Normalize data using Z’-factor calculations to account for plate-to-plate variability.
- Mechanistic Studies : Perform target engagement assays (e.g., thermal shift assays) to confirm direct binding.
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides) to identify conserved activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
